
Parconazole hydrochloride
Vue d'ensemble
Description
Parconazole Hydrochloride: est un dérivé synthétique de l'imidazole et appartient à la classe des antifongiques triazoliques. Il est principalement utilisé comme fongicide oral à large spectre d'activité contre les dermatophytes, les levures et d'autres champignons. Ce composé n'exhibe pas d'effets antibactériens. Le mécanisme d'action implique l'inhibition de la 14alpha-diméthylation dépendante du cytochrome P450 fongique du lanostérol en ergostérol, qui est essentielle à la synthèse et à l'intégrité de la membrane cellulaire fongique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Parconazole Hydrochloride est synthétisé par une série de réactions chimiques impliquant des dérivés de l'imidazole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle imidazole : Le cycle imidazole est synthétisé en faisant réagir le glyoxal avec de l'ammoniac et du formaldéhyde.
Réactions de substitution : Le cycle imidazole subit des réactions de substitution avec divers réactifs pour introduire des groupes fonctionnels tels que des groupes dichlorophényle et propynoxy méthyle.
Formation du chlorhydrate : L'étape finale consiste à convertir le composé synthétisé en son sel de chlorhydrate pour améliorer sa solubilité et ses propriétés pharmacologiques
Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Réacteurs discontinus ou en écoulement continu : Ces réacteurs sont utilisés pour contrôler les paramètres de réaction tels que la température, la pression et la durée de la réaction.
Techniques de purification : Des techniques telles que la cristallisation, la filtration et la chromatographie sont utilisées pour purifier le produit final.
Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la cohérence et la sécurité du composé produit
Analyse Des Réactions Chimiques
Types de réactions : Parconazole Hydrochloride subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, ce qui peut modifier son activité antifongique.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, affectant potentiellement l'efficacité du composé.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, conduisant à des dérivés ayant des propriétés différentes.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Agents halogénants, agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des propriétés antifongiques modifiées .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés triazoliques.
Biologie : Étudié pour son activité antifongique contre divers agents pathogènes fongiques.
Médecine : Exploré pour son utilisation potentielle dans le traitement des infections fongiques chez l'homme et les animaux.
Industrie : Utilisé comme fongicide dans les applications agricoles pour protéger les cultures des maladies fongiques .
Mécanisme d'action
Le mécanisme d'action du this compound implique l'inhibition de la 14alpha-diméthylation dépendante du cytochrome P450 fongique du lanostérol en ergostérol. Cette inhibition perturbe la synthèse de l'ergostérol, un composant essentiel de la membrane cellulaire fongique. Par conséquent, l'intégrité de la membrane cellulaire fongique est compromise, entraînant la perte de composants intracellulaires essentiels et l'inhibition de la croissance cellulaire fongique .
Applications De Recherche Scientifique
Parconazole Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole derivatives.
Biology: Investigated for its antifungal activity against various fungal pathogens.
Medicine: Explored for its potential use in treating fungal infections in humans and animals.
Industry: Utilized as a fungicide in agricultural applications to protect crops from fungal diseases .
Mécanisme D'action
The mechanism of action of Parconazole Hydrochloride involves the inhibition of the fungal cytochrome P450 dependent 14alpha-dimethylation of lanosterol to ergosterol. This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. As a result, the integrity of the fungal cell membrane is compromised, leading to the loss of essential intracellular components and inhibition of fungal cell growth .
Comparaison Avec Des Composés Similaires
Composés similaires :
Itraconazole : Un autre antifongique triazolique ayant un mécanisme d'action similaire.
Fluconazole : Un antifongique triazolique largement utilisé à large spectre d'activité.
Kétoconazole : Un dérivé de l'imidazole ayant des propriétés antifongiques
Comparaison : Parconazole Hydrochloride est unique en raison de ses caractéristiques structurelles spécifiques, telles que les groupes dichlorophényle et propynoxy méthyle, qui contribuent à son activité antifongique distincte. Comparé à des composés similaires, this compound peut présenter des propriétés pharmacocinétiques, une solubilité et une efficacité différentes contre divers agents pathogènes fongiques .
Propriétés
IUPAC Name |
1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3.ClH/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;/h1,3-6,8,12,14H,7,9-11H2;1H/t14-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOAQMHMJXDBU-SATBOSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212181 | |
| Record name | Parconazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62973-77-7 | |
| Record name | Parconazole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062973777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parconazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1-[[4-(allyloxy)methyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazole monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARCONAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IF7HES548 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
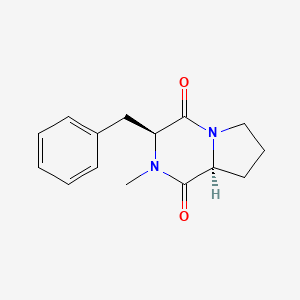

![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)
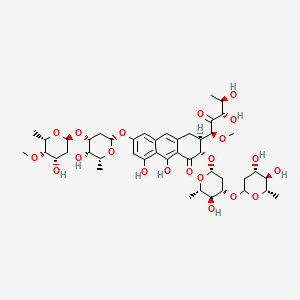
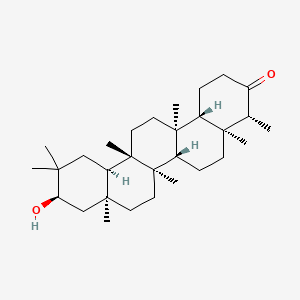
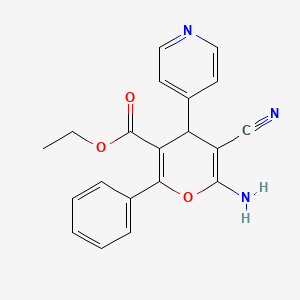
![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)
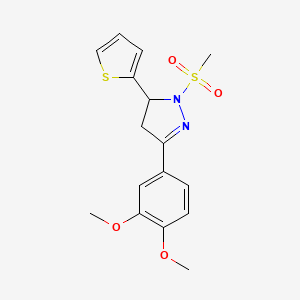
![N-tert-butyl-2-(N-[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-3-hydroxyanilino)-2-(1H-indol-3-yl)acetamide](/img/structure/B1226817.png)

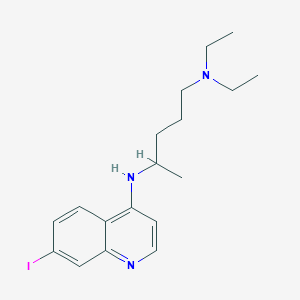

![2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol](/img/structure/B1226829.png)
![4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1226830.png)
